2,3-dihydro-1H-indene-5-sulfonyl chloride
Overview
Description
Synthesis Analysis
The papers provided discuss different methods of synthesizing compounds that involve sulfonyl chlorides. For instance, the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones is achieved using an ionic liquid, 1-sulfopyridinium chloride, under solvent-free conditions, which indicates the versatility of sulfonyl chlorides in facilitating one-pot reactions . Additionally, the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides leads to the direct synthesis of 2,4-diketosulfones, showcasing another method of utilizing sulfonyl chlorides for synthesizing complex molecules .
Molecular Structure Analysis
While the molecular structure of "2,3-dihydro-1H-indene-5-sulfonyl chloride" is not analyzed in the papers, the structure of sulfonyl chlorides, in general, consists of a sulfonyl group (S(=O)2) bonded to a chlorine atom. This functional group is known for its reactivity and ability to introduce the sulfonyl moiety into organic molecules.
Chemical Reactions Analysis
The papers describe various chemical reactions involving sulfonyl chlorides. A novel visible-light-catalyzed sulfonylation/arylation of carbon-carbon σ-bond with sulfonyl chlorides is developed for the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes, which involves a radical process . Another study presents a new protocol for the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides as a sulfur source, which reductively couples with electron-rich (hetero)arenes .
Physical and Chemical Properties Analysis
Scientific Research Applications
-
Results or Outcomes : The study identified compound 15z as a potent and specific inhibitor (IC50: 0.13 μM) with low toxicity . Mechanistic studies indicate that 15z binds directly to the NLRP3 protein (KD: 102.7 nM), blocking the assembly and activation of the NLRP3 inflammasome and effectively inhibiting cell pyroptosis . Given the notable distribution of 15z in the colon, the DSS-induced colitis model was employed to evaluate its in vivo effectiveness. 15z significantly impacted NLRP3 inflammasome activation and relieved inflammatory bowel disease symptoms in this model .
-
Indane-1,3-Dione : While not the same as “2,3-dihydro-1H-indene-5-sulfonyl chloride”, this compound is structurally similar and has been used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also a versatile building block used in the synthesis of many different biologically active molecules .
Safety And Hazards
Future Directions
The compound has been used in the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors . These inhibitors have potential therapeutic applications in the treatment of inflammation-related diseases .
Relevant Papers The compound has been mentioned in a study on the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors .
properties
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIXMXSCZYVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389745 | |
Record name | Indan-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-5-sulfonyl chloride | |
CAS RN |
52205-85-3 | |
Record name | Indan-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.